methyl 3-(aminooxy)propanoate methyl 3-(aminooxy)propanoate
Brand Name: Vulcanchem
CAS No.: 107191-55-9
VCID: VC11480471
InChI: InChI=1S/C4H9NO3/c1-7-4(6)2-3-8-5/h2-3,5H2,1H3
SMILES:
Molecular Formula: C4H9NO3
Molecular Weight: 119.12 g/mol

methyl 3-(aminooxy)propanoate

CAS No.: 107191-55-9

Cat. No.: VC11480471

Molecular Formula: C4H9NO3

Molecular Weight: 119.12 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 3-(aminooxy)propanoate - 107191-55-9

Specification

CAS No. 107191-55-9
Molecular Formula C4H9NO3
Molecular Weight 119.12 g/mol
IUPAC Name methyl 3-aminooxypropanoate
Standard InChI InChI=1S/C4H9NO3/c1-7-4(6)2-3-8-5/h2-3,5H2,1H3
Standard InChI Key SDIZBADQRVUCDD-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCON

Introduction

Chemical Identity and Structural Features

Methyl 3-(aminooxy)propanoate belongs to the class of aminooxy-containing esters, characterized by the presence of an –ONH2\text{–ONH}_2 group attached to a propanoate backbone. Its IUPAC name, methyl 3-aminooxypropanoate, reflects this structure, with the ester group at position 1 and the aminooxy moiety at position 3. Key identifiers include:

PropertyValueSource
CAS Number107191-55-9
Molecular FormulaC4H9NO3\text{C}_4\text{H}_9\text{NO}_3
Molecular Weight119.12 g/mol
Canonical SMILESCOC(=O)CCON
Purity95%

The aminooxy group (–ONH2\text{–ONH}_2) is nucleophilic, enabling reactions with carbonyl-containing molecules such as aldehydes and ketones to form oxime linkages. This reactivity underpins its utility in bioconjugation and targeted drug delivery systems.

Synthesis and Physicochemical Properties

Physicochemical Characteristics

The compound’s properties are influenced by its functional groups:

  • Solubility: Expected to be soluble in polar solvents (e.g., methanol, DMSO) due to the ester and aminooxy groups.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.

  • Spectroscopic Data:

    • IR Spectroscopy: Peaks at ~1740 cm1^{-1} (ester C=O stretch) and ~3300 cm1^{-1} (N–H stretch).

    • NMR: 1H^1\text{H} NMR signals for methyl ester (~3.7 ppm), methylene protons adjacent to the aminooxy group (~3.5–4.0 ppm), and NH2_2 protons (~5.5 ppm).

Biological and Biomedical Applications

Drug Delivery Systems

The aminooxy group’s ability to form oxime bonds with carbonyl groups has been exploited for:

  • Targeted Drug Conjugation: Covalent attachment of therapeutics to antibodies or nanoparticles, enhancing tumor-specific delivery.

  • Prodrug Activation: pH-sensitive oxime linkages that release drugs in acidic environments (e.g., tumor microenvironments).

Bioconjugation and Protein Modification

Methyl 3-(aminooxy)propanoate facilitates site-specific modifications of proteins and peptides. For instance, it has been used to:

  • Label antibodies with fluorescent dyes via reaction with ketone tags.

  • Immobilize enzymes on solid supports for biosensor applications.

Comparative Analysis with Analogues

A comparison with similar compounds highlights its advantages:

CompoundFunctional GroupKey ApplicationStabilitySource
Methyl 3-(aminooxy)propanoate–ONH2_2Drug delivery, bioconjugationModerate
Methyl 3-methoxyacrylate–OCH3_3Polymer synthesisHigh
Methyl 3-hydroxypropanoate–OHCosmetic formulationsLow

Research Findings and Recent Advances

Stability Enhancements

Incorporating methyl 3-(aminooxy)propanoate into polymer backbones improves the stability of encapsulated drugs. For example, oxime-linked hydrogels show prolonged drug release profiles compared to ester-linked counterparts.

Future Directions and Challenges

Optimization of Synthesis

Developing scalable, high-yield synthetic routes remains a priority. Lessons from methyl 3-methoxyacrylate synthesis could inform catalyst selection (e.g., TMSOTf for C–C bond formation) and reaction conditions.

Expanding Biomedical Applications

Areas for exploration include:

  • Nanotechnology: Functionalizing nanoparticles for targeted imaging.

  • Gene Therapy: Conjugating nucleic acids to delivery vectors.

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